The Core Mechanism of CE-224,535: A Selective P2X7 Receptor Antagonist
The Core Mechanism of CE-224,535: A Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CE-224,535, also known as PF-04905428, is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] Developed initially as a potential disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, its mechanism of action centers on the blockade of the P2X7 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[1][3] This guide provides a detailed technical overview of the mechanism of action of CE-224,535, including its molecular target, downstream signaling pathways, and the experimental methodologies used for its characterization. Although clinical trials in rheumatoid arthritis did not demonstrate efficacy, the compound remains a valuable tool for research into the physiological and pathological roles of the P2X7 receptor.[4]
Primary Molecular Target: The P2X7 Receptor
The primary molecular target of CE-224,535 is the human P2X7 receptor, a non-selective cation channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes, and is a key player in inflammatory processes. Upon activation by ATP, the P2X7 receptor undergoes a conformational change, leading to the opening of an ion channel that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da in size.
Mechanism of Action of CE-224,535
CE-224,535 acts as a selective antagonist of the P2X7 receptor, meaning it binds to the receptor and prevents its activation by ATP. This antagonistic action inhibits the downstream signaling events that are triggered by P2X7 receptor activation. The key consequence of this blockade is the reduced secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) from leukocytes.
The release of these cytokines is a critical step in the inflammatory cascade. The activation of the P2X7 receptor by ATP is a key signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex. The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, secretable forms. By blocking the initial activation of the P2X7 receptor, CE-224,535 effectively shuts down this entire pathway, leading to a reduction in inflammation.
Quantitative Data
The potency and pharmacokinetic properties of CE-224,535 have been characterized in various preclinical and clinical studies.
| Parameter | Species | Value | Assay/Condition | Reference |
| IC50 | Human | ~4 nM (pIC50 = 8.4) | Inhibition of BzATP-induced Ethidium Bromide uptake in HEK293 cells | |
| Human | ~4 nM (pIC50 = 8.4) | Inhibition of ATP-induced YO-PRO-1 uptake in HEK293 cells | ||
| Human | ~1.4 nM (pIC50 = 8.85) | Inhibition of ATP-induced IL-1β release from LPS-stimulated monocytes | ||
| Plasma Clearance (CLp) | Rat | 11 mL/min/kg | Oral administration (5 mg/kg) | |
| Volume of Distribution (Vdss) | Rat | 7.6 L/kg | Oral administration (5 mg/kg) | |
| Half-life (t1/2) | Rat | 2.4 h | Oral administration (5 mg/kg) | |
| Dog | 0.77 h | Not specified | ||
| Monkey | 0.46 h | Not specified | ||
| Oral Bioavailability (F) | Rat | 2.6% | Oral administration (5 mg/kg) | |
| Dog | 59% | Not specified | ||
| Monkey | 22% | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CE-224,535.
Cell Culture
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HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human P2X7 receptor are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent such as 500 µg/mL Geneticin (G418). Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
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THP-1 Monocytes: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10-100 ng/mL for 24-48 hours.
P2X7 Receptor Antagonist Activity Assays
This assay measures the formation of the large pore associated with P2X7 receptor activation.
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Cell Seeding: Seed HEK293 cells expressing the human P2X7 receptor into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
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Compound Incubation: Gently wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add serial dilutions of CE-224,535 or a vehicle control to the wells and incubate for 30 minutes at room temperature.
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Agonist Stimulation: Prepare a working solution of the P2X7 receptor agonist, typically ATP (in the mM range) or BzATP (in the µM range), and the fluorescent dye YO-PRO-1 (final concentration of 1-2 µM) in the assay buffer. Add this solution to the wells.
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Measurement: After a 10-15 minute incubation at room temperature in the dark, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 491 nm and 509 nm, respectively. An increase in fluorescence indicates YO-PRO-1 uptake through the activated P2X7 pore.
Similar to the YO-PRO-1 uptake assay, this method also assesses P2X7 pore formation.
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Cell Preparation: Prepare HEK293 cells expressing the human P2X7 receptor in a suitable assay buffer.
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Compound and Agonist Addition: Pre-incubate the cells with CE-224,535 or a vehicle control. Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) in the presence of ethidium bromide (typically 12.5 µM).
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Measurement: Measure the increase in ethidium bromide fluorescence over time using a fluorescence plate reader or flow cytometer. Ethidium bromide enters the cells through the P2X7 pore and intercalates with DNA, leading to a significant increase in fluorescence.
IL-1β Release Assay
This assay quantifies the inhibitory effect of CE-224,535 on the release of the pro-inflammatory cytokine IL-1β.
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Cell Priming: Culture human primary monocytes or PMA-differentiated THP-1 cells in 24-well plates. Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-24 hours to induce the expression of pro-IL-1β.
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Compound Incubation: Wash the primed cells and pre-incubate them with various concentrations of CE-224,535 or a vehicle control for 30 minutes.
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Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist, typically ATP (1-5 mM), for 15-30 minutes.
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Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Visualizations
Signaling Pathway of P2X7 Receptor and Inhibition by CE-224,535
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP-gated P2X7 receptors require chloride channels to promote inflammation in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
